Home > Products > Screening Compounds P54605 > Kallikrein-4 (11-19)
Kallikrein-4 (11-19) -

Kallikrein-4 (11-19)

Catalog Number: EVT-243712
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kallikrein-4
Synthesis Analysis

Methods

Kallikrein-4 can be synthesized through recombinant DNA technology, where the gene encoding this protease is cloned into an expression vector and introduced into host cells (such as yeast or mammalian cells) for protein production. Techniques such as polymerase chain reaction (PCR) are employed to amplify the gene of interest before cloning.

Technical Details

The synthesis process typically involves:

  1. Gene Cloning: The KLK4 gene is amplified using PCR and cloned into a suitable expression vector.
  2. Transformation: The vector is introduced into host cells (e.g., HEK293 or CHO cells).
  3. Protein Expression: Induction of protein expression is achieved using specific inducers based on the host system.
  4. Purification: The expressed protein is purified using affinity chromatography techniques tailored to the tag used in cloning.

Quantitative assays such as enzyme-linked immunosorbent assay (ELISA) and mass spectrometry are often utilized to confirm the presence and quantify kallikrein-4 in biological samples .

Molecular Structure Analysis

Structure

Kallikrein-4 has a typical serine protease structure characterized by a catalytic domain that includes a catalytic triad (histidine, aspartate, and serine). Its three-dimensional structure has been elucidated through X-ray crystallography, revealing key features such as substrate binding sites and structural motifs essential for its enzymatic activity .

Data

The molecular weight of kallikrein-4 is approximately 28 kDa, with an isoelectric point around 8.5. The enzyme exists in various isoforms due to alternative splicing events . Structural studies have highlighted the importance of a specific zinc-binding site that modulates its activity .

Chemical Reactions Analysis

Reactions

Kallikrein-4 primarily catalyzes the hydrolysis of peptide bonds in various substrates, including extracellular matrix proteins and other bioactive peptides. It exhibits specificity towards substrates that resemble its natural substrates, which include pro-hormones and growth factors.

Technical Details

The reaction mechanism involves:

  1. Substrate Binding: The substrate binds to the active site of kallikrein-4.
  2. Catalysis: The catalytic triad facilitates the cleavage of peptide bonds.
  3. Product Release: The cleaved products are released from the enzyme.

Kallikrein-4's activity can be modulated by specific inhibitors that target its active site or allosteric sites, providing avenues for therapeutic intervention in diseases such as cancer .

Mechanism of Action

Kallikrein-4 functions through proteolytic activation of various signaling pathways by cleaving specific substrates that activate protease-activated receptors (PARs). This activation leads to downstream signaling cascades that influence cellular behaviors such as proliferation, migration, and apoptosis.

Process

  1. Activation: Kallikrein-4 cleaves PARs on target cells.
  2. Signal Transduction: This cleavage activates intracellular signaling pathways.
  3. Physiological Effects: Results include modulation of cell growth and differentiation, particularly in cancerous tissues .
Physical and Chemical Properties Analysis

Physical Properties

Kallikrein-4 is soluble in aqueous solutions at physiological pH levels and exhibits stability under various temperature conditions relevant to biological systems.

Chemical Properties

It demonstrates serine protease activity with a preference for basic amino acids at the P1 position of substrates. Kallikrein-4's enzymatic activity can be inhibited by specific protease inhibitors like α1-antitrypsin or synthetic small molecules designed to target its active site .

Applications

Kallikrein-4 has significant scientific applications:

  • Cancer Research: It serves as a potential biomarker for prostate cancer diagnosis and prognosis due to its overexpression in malignant tissues.
  • Therapeutic Targeting: Inhibitors of kallikrein-4 are being explored as therapeutic agents to halt tumor progression.
  • Biomarker Development: Its quantification in bodily fluids aids in understanding disease mechanisms related to prostate cancer and other conditions involving aberrant kallikrein expression .
Molecular Biology of KLK4

Genomic Organization and Evolutionary Conservation of KLK4

Kallikrein-related peptidase 4 (KLK4) resides within the human kallikrein gene cluster on chromosome 19q13.3–q13.41, flanked by the ACPT (testicular acid phosphatase) and SHANK1 genes at one end and the CTU1 (cytosolic thiouridylase subunit 1) and SIGLEC9 genes at the other [4] [7]. This locus comprises 15 tandemly arranged serine protease genes (KLK1–KLK15), sharing significant structural homology due to gene duplication events. KLK4 specifically evolved from KLK5 through a gene duplication event near the divergence of placental mammals (Eutheria) ~100 million years ago [4].

Comparative genomic analyses reveal that KLK4 is functionally conserved almost exclusively in Boreoeutheria (a clade encompassing Euarchontoglires and Laurasiatheria). It is absent in marsupials, monotremes, and non-mammalian vertebrates. Among non-Boreoeutherian eutherians, a KLK4 pseudogene was identified in only one afrotherian species (Chrysochloris asiatica, Cape golden mole), with no functional copies detected in xenarthrans or other afrotherians [4] [8]. This restricted conservation correlates with its specialized role in dental enamel maturation. In species lacking functional KLK4 (e.g., opossums), enamel matrix proteins remain largely intact during development, contrasting with the progressive degradation observed in boreoeutherian mammals [4]. The evolutionary persistence of functional KLK4 only in Boreoeutheria suggests its emergence alleviated selective pressures associated with thicker enamel or accelerated tooth eruption schedules.

Table 1: Evolutionary Conservation of Functional KLK4 Genes

Mammalian GroupRepresentative SpeciesKLK4 StatusEnamel Maturation Mechanism
BoreoeutheriaHumans (Homo sapiens), Mouse (Mus musculus), Cow (Bos taurus)FunctionalKLK4-dependent protein degradation
Afrotheria (non-Boreoeutherian)Cape golden mole (Chrysochloris asiatica)PseudogeneKLK4-independent (slower, protein-rich enamel)
XenarthraArmadillo (Dasypus novemcinctus)AbsentKLK4-independent
MarsupialiaOpossum (Monodelphis domestica)AbsentKLK4-independent; amelogenin remains intact
MonotremataPlatypus (Ornithorhynchus anatinus)AbsentEnamel absent or rudimentary

Transcriptional Regulation and Epigenetic Modulation of KLK4 Expression

KLK4 expression exhibits stringent tissue-specific and context-dependent regulation, primarily driven by epigenetic mechanisms. In healthy tissues, KLK4 mRNA and protein are predominantly detected in developing teeth (maturation-stage ameloblasts), with trace expression in prostate epithelial ducts and submandibular salivary gland ducts [8]. However, its expression becomes aberrantly elevated in diverse cancers via epigenetic reprogramming.

A key regulatory mechanism involves DNA methylation of CpG islands within the KLK4 promoter:

  • Hypomethylation in Cancer: Pediatric hepatoblastoma (HB) exhibits significant KLK4 promoter hypomethylation at specific CpG sites (e.g., CpG4, CpG9) compared to adjacent normal liver tissue. This hypomethylation strongly correlates with upregulated KLK4 mRNA expression (r = -0.47, p = 0.037) and contributes to tumorigenesis [6]. Similar oncogenic hypomethylation occurs in prostate, ovarian, and colorectal cancers.
  • Hypermethylation in Cancer (Tissue-Specific): Paradoxically, in some hematological malignancies like Diffuse Large B-Cell Lymphoma (DLBCL), follicular lymphoma (FL), and T-cell acute lymphoblastic leukemia (T-ALL), the KLK4 promoter can undergo hypermethylation, potentially silencing it in contexts where it may act as a tumor suppressor [1].

Hormonal regulation is prominent in prostate contexts. Androgens upregulate truncated KLK4 transcripts (e.g., KLK4-205) in prostate cancer cell lines (LNCaP), but not the full-length KLK4-254 transcript [2]. Furthermore, KLK4 interacts with transcription factors like YY1 in leukocytes and B-cell non-Hodgkin lymphomas (B-NHL), influencing its oncogenic potential [1].

Table 2: Epigenetic Regulation of KLK4 in Pathological States

Tissue/Cancer TypeEpigenetic ChangeEffect on KLK4Functional Consequence
Hepatoblastoma (HB)Promoter CpG HypomethylationUpregulationOncogene activation; tumor growth
Prostate CancerAndrogen Receptor SignalingUpregulation of KLK4-205Nuclear signaling; proliferation
Colorectal CancerDifferential Methylation in PromoterContext-dependent up/downPotential biomarker for metastasis
DLBCL/FL/NHL (B-cell)Promoter CpG HypermethylationDownregulationLoss of putative tumor suppressor
T-ALLPromoter HypermethylationDownregulationLoss of tumor suppressor function

Isoform-Specific Functions: Full-Length KLK4-254 vs. Truncated KLK4-205

Alternative splicing and differential post-translational processing generate functionally distinct KLK4 isoforms with unique subcellular localizations and biological activities:

  • KLK4-254 (Full-length): This isoform includes a signal peptide and is secreted as an inactive pro-enzyme (pro-KLK4). It undergoes proteolytic activation extracellularly. In prostate cancer, KLK4-254 is predominantly cytoplasmic and secreted into seminal fluid. Immunohistochemical studies using N-terminal-specific antibodies demonstrate intense staining in malignant prostate epithelial cells compared to benign glands, suggesting its utility as a prostate cancer biomarker [2]. Its secreted nature implicates it in extracellular matrix (ECM) remodeling, semen liquefaction (via semenogelin degradation), and activation of other proteases (e.g., pro-uPA, pro-KLK2, pro-KLK3/PSA) [3] [7].

  • KLK4-205 (N-terminal truncated): This isoform lacks exon 1, resulting in the loss of the canonical signal peptide. Consequently, KLK4-205 is nuclear localized in transfected prostate cancer cells (PC-3) and exhibits distinct endogenous expression patterns in prostate tissue. Unlike KLK4-254, its expression levels show less disparity between benign and malignant prostate glands [2]. Crucially, KLK4-205 expression is androgen-regulated in LNCaP cells. Its nuclear localization suggests non-canonical roles in gene regulation or signal transduction, potentially contributing to cancer progression through intracellular pathways independent of its protease activity [2] [8].

This isoform-specific compartmentalization (secreted/cytoplasmic vs. nuclear) underpins KLK4's dual functionality: while KLK4-254 acts primarily as a secreted ECM-remodeling protease and signaling molecule via PARs, KLK4-205 may directly influence nuclear events.

Post-Translational Modifications and Proteolytic Activation Cascades

KLK4 is synthesized as an inactive pre-proenzyme requiring precise post-translational modifications (PTMs) for activation and function:

  • Glycosylation: KLK4 is N-glycosylated during synthesis. Glycosylation is essential for correct protein folding, stability, and secretion.
  • Proteolytic Cleavage: The inactive pro-KLK4 (zymogen) contains a pro-peptide that must be cleaved to expose the catalytic triad (His, Asp, Ser) and achieve enzymatic activity. This activation occurs extracellularly through specific cleavage by other proteases:
  • Autocatalysis: Pro-KLK4 can undergo slow, low-level autoactivation under certain conditions.
  • Heterologous Activation: More efficient activation is mediated by other kallikreins or serine proteases. Notably, KLK5 efficiently activates pro-KLK4, and reciprocally, active KLK4 can activate pro-KLK5, establishing a positive feedback loop critical in cascades like semen liquefaction and potentially cancer progression [3] [7]. Pro-KLK4 can also be activated by trypsin and potentially other proteases like matriptase.
  • Inhibition: Active KLK4 is regulated by serine protease inhibitors (serpins). Key inhibitors include:
  • Protein C Inhibitor (PCI/PAI-3): Forms covalent complexes with KLK4 in seminal plasma.
  • α1-Antichymotrypsin (ACT): Complexes with KLK4 detected in serum of prostate cancer patients.
  • Zinc (Zn²⁺): Present at high concentrations in the prostate, reversibly inhibits KLK4 activity [7].

Activated KLK4 exhibits trypsin-like specificity, cleaving substrates after arginine and lysine residues. Its key physiological substrates include enamel matrix proteins (amelogenin, ameloblastin, enamelin) during tooth development [8], and semenogelin I and II in seminal fluid. In pathological contexts (e.g., colon, prostate, ovarian cancer), aberrantly expressed KLK4 contributes to:

  • ECM Degradation: Cleaving ECM components like fibronectin and collagen, facilitating invasion.
  • Growth Factor Activation: Liberating or activating growth factors (e.g., IGF via IGFBP cleavage, TGF-β1).
  • PAR Activation: KLK4 acts as a signaling protease by cleaving and activating Protease-Activated Receptor 1 (PAR1). In colon cancer cells (HT29), KLK4 cleaves PAR1, triggering intracellular calcium transients and rapid phosphorylation of ERK1/2 MAP kinases – pathways critically involved in proliferation, migration, and survival [3]. This KLK4-PAR1 signaling axis represents a novel pathway in colon tumorigenesis. KLK4 may also activate other PARs (e.g., PAR2), though evidence in colon cancer suggests PAR1 is its primary signaling receptor [3].
  • Protease Cascade Initiation: Activating other pro-kallikreins (e.g., pro-KLK2, pro-KLK3/PSA, pro-KLK14) and pro-uPA, amplifying proteolytic activity and its downstream consequences.

Table 3: Post-Translational Modifications and Activation Cascades of KLK4

ProcessKey Players/MechanismsFunctional Outcome
Activation (Proteolytic Cleavage)KLK5, Trypsin, Matriptase, AutocatalysisConversion to active serine protease
GlycosylationN-linked glycosylationProtein folding, stability, secretion
InhibitionSerpins (PCI, ACT), Zn²⁺Termination of proteolytic activity
Key Physiological SubstratesEnamel matrix proteins (Amelogenin, Enamelin), Semenogelin I/IIEnamel maturation, Semen liquefaction
Pathological Substrates/SignalingECM (Fibronectin), PAR1, IGFBPs, Pro-uPA, Pro-KLKsTumor invasion, Proliferation (Ca²⁺/ERK), Angiogenesis

List of Compounds: Kallikrein-4 (KLK4), Kallikrein-5 (KLK5), Kallikrein-2 (KLK2), Prostate-Specific Antigen (PSA/KLK3), Urokinase Plasminogen Activator (uPA), Protease-Activated Receptor 1 (PAR1), Insulin-like Growth Factor Binding Proteins (IGFBPs), Transforming Growth Factor-beta 1 (TGF-β1), Semenogelin I/II, Amelogenin, Ameloblastin, Enamelin, Protein C Inhibitor (PCI), α1-Antichymotrypsin (ACT), Zinc ions (Zn²⁺).

Properties

Product Name

Kallikrein-4 (11-19)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.